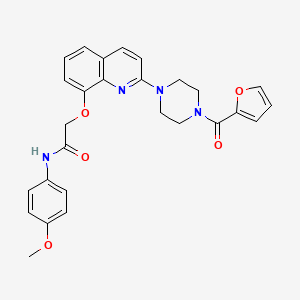
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions for each step.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Spatial Orientations in Anion Coordination : Kalita and Baruah (2010) explored the structure of related amide derivatives, noting their ability to form tweezer-like geometries and channel-like structures through weak interactions. This study highlights the potential of such compounds in molecular self-assembly and coordination chemistry (Kalita & Baruah, 2010).
Pharmacological Properties : Kumar et al. (2017) synthesized and evaluated a series of related compounds for antidepressant and antianxiety activities. Their study provides insights into the potential therapeutic applications of such compounds in treating mental health disorders (Kumar et al., 2017).
Antibacterial Activity of Derivatives : Research by Anshul Kumar and colleagues (2021) focused on synthesizing and characterizing Terazosin hydrochloride derivatives, including related compounds, and assessing their antibacterial activity against various bacteria, illustrating the potential of these compounds in developing new antibacterial agents (Anshul Kumar et al., 2021).
Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel derivatives related to the compound and evaluated them for COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This underscores the compound's potential utility in developing new drugs for pain and inflammation management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Structural Aspects in Salt and Inclusion Compounds : A study by Karmakar, Sarma, and Baruah (2007) examined structural aspects of related amide-containing derivatives, revealing potential applications in materials science, particularly in the design of fluorescent materials (Karmakar, Sarma, & Baruah, 2007).
Structure and Mechanism in Ring Closure Reactions : Verboom and Bos (2010) investigated the ring closure of related carboxamides, providing valuable information on reaction mechanisms and structural transformations, which is essential for synthetic chemistry applications (Verboom & Bos, 2010).
Antimicrobial Activities of Azole Derivatives : Başoğlu et al. (2013) synthesized azole derivatives starting from furan-2-carbohydrazide, which included structures similar to the compound . They evaluated these compounds for antimicrobial activities, indicating potential applications in the development of new antimicrobial agents (Başoğlu et al., 2013).
Safety And Hazards
This would involve a discussion of any safety precautions that need to be taken when handling the compound, as well as any potential hazards it may pose.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or ways to improve its synthesis.
properties
IUPAC Name |
2-[2-[4-(furan-2-carbonyl)piperazin-1-yl]quinolin-8-yl]oxy-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O5/c1-34-21-10-8-20(9-11-21)28-25(32)18-36-22-5-2-4-19-7-12-24(29-26(19)22)30-13-15-31(16-14-30)27(33)23-6-3-17-35-23/h2-12,17H,13-16,18H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBNONRASFJTGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(4-(furan-2-carbonyl)piperazin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(anilinocarbonyl)amino]phenyl}acetamide](/img/structure/B2941592.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2941593.png)
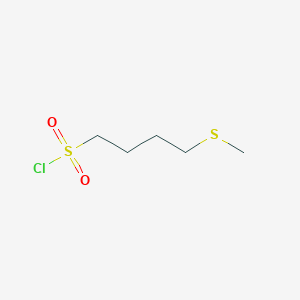
![4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2941597.png)
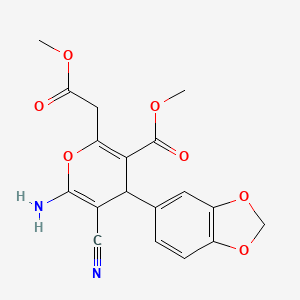
![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-oxolanylmethyl)acetamide](/img/structure/B2941601.png)
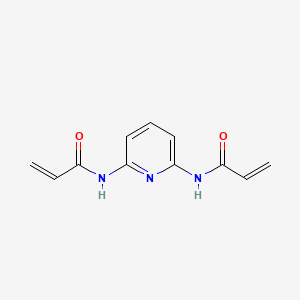
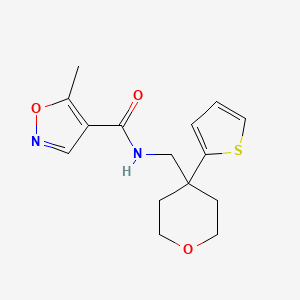
![2-Chloro-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2941604.png)
![furan-2-yl(4-{[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B2941606.png)
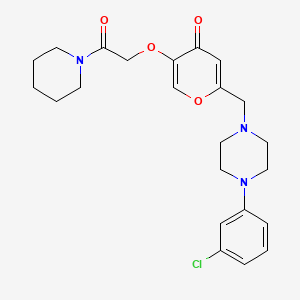
![Methyl 3-[(5-nitro-2-pyridinyl)oxy]-2-thiophenecarboxylate](/img/structure/B2941608.png)
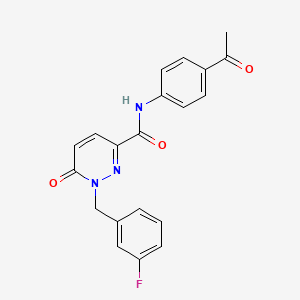
![1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2941613.png)